molecular formula C10H23N B1608812 N-METHYL N-NONYLAMINE CAS No. 39093-27-1

N-METHYL N-NONYLAMINE

Cat. No.: B1608812
CAS No.: 39093-27-1
M. Wt: 157.3 g/mol
InChI Key: OZIXTIPURXIEMB-UHFFFAOYSA-N
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Description

Contextualizing N-Methyl N-Nonylamine within Alkylamine Chemistry

This compound, also known by its IUPAC name N-methylnonan-1-amine, is an organic compound classified as a secondary amine. nih.goviitk.ac.in Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. ncert.nic.in Specifically, this compound features a nitrogen atom bonded to one methyl group and one nonyl group, making it a secondary alkylamine. iitk.ac.in The structure consists of a nine-carbon chain (nonyl group) and a single carbon methyl group attached to a central nitrogen atom, which also holds a lone pair of electrons, contributing to its basicity and nucleophilicity. ncert.nic.in

Significance of N-Alkylated Amines in Scientific Disciplines

N-alkylated amines are a crucial class of molecules with widespread importance across numerous scientific and industrial fields. magtech.com.cn They serve as essential intermediates and building blocks in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, dyes, and functional materials. magtech.com.cnrsc.org In nature, amine structures are fundamental components of proteins, vitamins, and hormones. ncert.nic.in Synthetically, the properties of N-alkylated amines make them suitable for use as corrosion inhibitors, surfactants, and as catalysts in various chemical transformations. ncert.nic.ingoogle.com The development of efficient and selective methods for N-alkylation is a significant area of research in organic chemistry, aiming to create more sustainable and environmentally friendly synthetic routes. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylnonan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-3-4-5-6-7-8-9-10-11-2/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIXTIPURXIEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405023
Record name methylnonylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39093-27-1
Record name methylnonylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Profile

N-Methyl N-Nonylamine is characterized by the following properties:

PropertyValue
IUPAC Name N-methylnonan-1-amine nih.gov
Synonyms N-methylnonylamine, methylnonylamine, N-Methyl-1-nonanamine lookchem.com
CAS Number 39093-27-1 nih.govlookchem.com
Molecular Formula C₁₀H₂₃N nih.govlookchem.com
Molecular Weight 157.30 g/mol nih.govlookchem.com
Boiling Point 202°C (estimate) lookchem.com
Melting Point -38.5°C (estimate) lookchem.com
Density 0.7790 g/cm³ lookchem.com
Refractive Index 1.4317 lookchem.com

Synthesis and Manufacturing

The synthesis of N-Methyl N-Nonylamine can be achieved through several established organic chemistry methods.

Alkylation of Primary Amines: A common laboratory approach involves the N-alkylation of a primary amine. iitk.ac.inwikipedia.org For instance, methylamine (B109427) can be reacted with a nonyl halide, such as 1-bromononane (B48978) or 1-iodononane, in a nucleophilic substitution reaction. lookchem.comwikipedia.org In this process, the amine acts as a nucleophile, displacing the halide to form the secondary amine. wikipedia.org However, this method can sometimes be challenging to control, as the resulting secondary amine can react further with the alkyl halide to produce a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. wikipedia.orgtminehan.com

Reductive Amination: A more controlled and widely used method for preparing secondary amines like this compound is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a carbonyl compound, in this case, nonanal (B32974), with a primary amine, methylamine. colab.wschalmers.se The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final amine product. wikipedia.org This reduction can be accomplished using various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of carbonyls. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also an effective method for the reduction step. wikipedia.org

Applications in Scientific Research

Reductive Alkylation Approaches

Reductive alkylation, also known as reductive amination, is a highly versatile and widely used method for forming C-N bonds. wikipedia.orgrsc.org The process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the target amine. wikipedia.orgmasterorganicchemistry.comyoutube.com This can often be performed as a one-pot reaction, enhancing its practicality. wikipedia.org

Catalytic Hydrogenation of Carboxylic Acids and Amines

A greener and more atom-efficient alternative to traditional methods is the direct N-alkylation of amines using carboxylic acids and molecular hydrogen. csic.es This tandem process avoids the need to pre-synthesize and isolate aldehyde or ketone intermediates. csic.es For the synthesis of this compound, this would involve the reaction of nonanoic acid with methylamine (B109427).

The reaction is typically facilitated by a catalyst, often based on ruthenium. For instance, an in situ formed ruthenium/triphos complex has been shown to be effective for a broad range of N-alkylation reactions with carboxylic acids. csic.es A key challenge in the amination of carboxylic acids is selectivity. For example, the homogeneous Ru-catalyzed amination of nonanoic acid with ammonia (B1221849) was reported to yield a mixture of N-nonylamine and N,N-dinonylamine. csic.esresearchgate.net The development of catalysts that can selectively produce the desired secondary amine is an active area of research.

Table 1: Examples of Catalytic Reductive Amination with Carboxylic Acids

Amine Carboxylic Acid Catalyst System Product(s) Yield Reference
Ammonia Nonanoic Acid Homogeneous Ru catalyst N-nonylamine / N,N-dinonylamine 49% / 47% researchgate.net
Aniline Acetic Acid Ru(acac)₃ / Triphos N-ethylaniline 98% csic.es
Dibenzylamine Phenylacetic Acid Ru(acac)₃ / Triphos N-benzyl-N-phenethylamine 92% csic.es

Utilization of Carbonyl Compounds and Their Derivatives

The classic reductive amination pathway involves the reaction of an amine with an aldehyde or a ketone. wikipedia.org To synthesize this compound via this route, one would react nonanal (B32974) (an aldehyde) or a nonanone (a ketone) with methylamine. The reaction proceeds through the formation of an N-methylnonylimine intermediate, which is then reduced. wikipedia.org

A variety of reducing agents can be employed for the reduction step. While catalytic hydrogenation with H₂ over catalysts like platinum, palladium, or nickel is effective, milder chemical reducing agents are more common in laboratory settings. wikipedia.orgyoutube.com Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reagent as it is selective for the reduction of the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Other borohydride (B1222165) derivatives, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also widely used. masterorganicchemistry.com This method's versatility allows for the synthesis of primary, secondary, or tertiary amines depending on the starting amine. youtube.com

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Key Features Reference
H₂ / Metal Catalyst (Pd, Pt, Ni) Standard catalytic hydrogenation. wikipedia.org
Sodium Borohydride (NaBH₄) Common hydride reducing agent. organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines over ketones/aldehydes; less reactive than NaBH₄. masterorganicchemistry.comyoutube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective alternative to NaBH₃CN. masterorganicchemistry.com

Direct N-Alkylation with Methanol (B129727) as a C1 Source

The use of methanol as a C1 source for the N-methylation of amines represents an efficient and environmentally friendly "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This method is attractive because the only byproduct is water. nih.gov The synthesis of this compound would involve the direct reaction of nonylamine (B85610) with methanol.

This transformation is catalyzed by transition-metal complexes, with ruthenium being one of the most extensively studied metals. nih.gov The general mechanism involves the catalyst temporarily "borrowing" hydrogen from methanol to oxidize it to formaldehyde (B43269). The in situ generated formaldehyde then condenses with the amine to form an imine, which is subsequently hydrogenated by the catalyst using the borrowed hydrogen. organic-chemistry.org While many catalytic systems require a strong base, recent research has focused on developing catalysts, such as specific cymene-Ru complexes, that operate efficiently under weaker base conditions. nih.govorganic-chemistry.org

Table 3: Catalytic Systems for N-Methylation of Amines with Methanol

Catalyst Base Key Features Reference
(DPEPhos)RuCl₂PPh₃ Cs₂CO₃ (weak base) Provides a new ruthenium catalyst system for N-methylation under weak base conditions. nih.gov
[(p-cymene)Ru(2,2'-bpyO)(H₂O)] Carbonate salt Metal-ligand bifunctional catalyst, tolerates sensitive functional groups. organic-chemistry.org
NHC–aniline Ru complex K₂CO₃ High activity for selective mono-N-methylation of various amines. rsc.org

Metal-Catalyzed N-Methylation Reactions

Beyond ruthenium, a range of other metal catalysts have been developed for N-alkylation reactions. The use of earth-abundant metals is of particular interest due to their lower cost and environmental benefits. nih.gov

Manganese-based catalysts, such as well-defined PNP-manganese pincer complexes, have been shown to effectively catalyze the N-alkylation of amines with alcohols under base-free conditions. acs.org These systems also operate via a hydrogen borrowing mechanism. acs.org Another approach utilizes reusable iron oxide-based nanocatalysts for reductive aminations. nih.gov In one convenient protocol, paraformaldehyde serves as both the methylation agent and the reducing agent in the presence of the iron catalyst, allowing for the direct synthesis of N-methylamines from nitroarenes without the need for high-pressure hydrogen. nih.gov

Table 4: Examples of Earth-Abundant Metal Catalysts for N-Alkylation

Metal Catalyst Type Alkylating Agent Key Features Reference
Manganese PNP pincer complex Alcohols Homogeneous catalyst, operates under base-free conditions. acs.org
Iron Iron oxide nanocatalyst Paraformaldehyde Heterogeneous, reusable catalyst; avoids high-pressure H₂. nih.gov
Copper Cu/Al₂O₃ Paraformaldehyde Heterogeneous catalyst for one-pot reductive N-methylation of nitroarenes. semanticscholar.org

Metal-Free N-Alkylation Protocols

Concerns about residual metal traces in final products, particularly in medicinal chemistry, have driven the development of metal-free N-alkylation methods. organic-chemistry.org These protocols often rely on organocatalysts or simple base catalysis to achieve the transformation.

One such strategy employs N-heterocyclic carbenes (NHCs) as organocatalysts that mimic the hydrogen borrowing function of transition metals. rsc.org The NHC facilitates the temporary storage of hydrogen from an alcohol, which is then delivered to an in situ formed imine intermediate. rsc.org Other metal-free systems include polynaphthoquinone, which acts as an effective catalyst for the direct N-alkylation of amines with alcohols in the presence of a base like t-BuOK. rsc.org An alternative cascade reaction uses a combination of TEMPO, (diacetoxyiodo)benzene (B116549) (BAIB), Hantzsch ester (HEH), and a Brønsted acid to achieve N-alkylation under mild, non-epimerizing conditions. organic-chemistry.org

Table 5: Metal-Free N-Alkylation Systems

Catalyst/System Alkylating Agent Mechanism/Key Features Reference
N-Heterocyclic Carbene (NHC) Alcohols Organocatalytic hydrogen borrowing. rsc.org
Polynaphthoquinone / t-BuOK Alcohols Metal-free catalysis. rsc.org
TEMPO/BAIB/HEH/Brønsted acid Alcohols Oxidation/imine-iminium formation/reduction cascade. organic-chemistry.org

Amidation-Reduction Strategies

A well-established, two-step approach to synthesizing amines involves the formation of an amide followed by its reduction. csic.es To prepare this compound, this would begin with the synthesis of N-methylnonanamide. This amide can be readily formed by reacting nonanoic acid or one of its more reactive derivatives, such as nonanoyl chloride, with methylamine.

The subsequent reduction of the N-methylnonanamide to this compound is the critical second step. Historically, this has been accomplished using powerful stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄). sciencemadness.org However, catalytic hydrogenation offers a more scalable and industrially viable alternative, though it can be challenging. wiley.com The development of efficient homogeneous and heterogeneous catalysts for amide reduction under milder conditions is a significant area of synthetic research, aiming to avoid the use of harsh reagents and improve selectivity. researchgate.netwiley.com For example, the reduction of N-benzyl-N-methyldecanoic acid amide has been demonstrated using lithium in low molecular weight amines. cmu.edu

Alternative N-Alkylation Pathways

Traditional N-alkylation methods, such as the reaction of amines with alkyl halides, are often hampered by a lack of selectivity, leading to the formation of mixtures of primary, secondary, tertiary amines, and even quaternary ammonium salts. masterorganicchemistry.com To overcome these limitations, several alternative pathways for the synthesis of secondary amines like this compound have been developed.

One of the most effective alternatives is reductive amination . masterorganicchemistry.comwikipedia.org This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced to the target amine. masterorganicchemistry.com For the synthesis of this compound, this could involve reacting nonanal with methylamine or nonylamine with formaldehyde. The key advantage of this method is its controllability; the imine formation is a single event, preventing the over-alkylation that plagues direct alkylation with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Specifically, NaBH₃CN is known for its ability to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

More recent innovations include the deoxygenative photochemical alkylation of secondary amides . This two-step, one-pot protocol uses secondary amides as precursors. The amide is first activated with triflic anhydride (B1165640) to facilitate a semi-reduction to an imine, which then undergoes a photochemical radical alkylation to yield the desired α-branched secondary amine. nih.gov This method expands the range of accessible amine structures. nih.gov

Furthermore, direct N-alkylation using carboxylic acids and molecular hydrogen has emerged as a viable route. csic.es A ruthenium/triphos catalyst system, for example, can facilitate the alkylation of amines with carboxylic acids, providing good to excellent yields of secondary and tertiary amines. csic.es In one reported case, the hydrogenation of nonanoic acid in the presence of ammonia using a homogeneous ruthenium catalyst yielded a mixture of N-nonylamine and N,N-dinonylamine. researchgate.net

The table below summarizes various alternative N-alkylation pathways.

Table 1: Overview of Alternative N-Alkylation Pathways

Synthetic Pathway Reactants Key Intermediates Typical Catalysts/Reagents Key Advantages
Reductive Amination Amine + Aldehyde/Ketone Imine/Iminium ion NaBH₃CN, NaBH(OAc)₃, H₂ with metal catalysts (Pd, Pt, Ni) High selectivity, avoids over-alkylation. masterorganicchemistry.comwikipedia.org
"Hydrogen Borrowing" Amine + Alcohol Aldehyde/Ketone, Imine Ru, Ir, Fe, Mn complexes High atom economy, water is the only byproduct. magtech.com.cnmanchester.ac.uk
Deoxygenative Alkylation Secondary Amide + Alkyl Radical Source Iminium ion Photochemical conditions, Triflic anhydride Access to complex, branched amines. nih.gov
Alkylation with Carboxylic Acids Amine + Carboxylic Acid Amide, Imine Ru/Triphos, H₂ Utilizes readily available starting materials. csic.es

Development of Green and Efficient Synthetic Protocols for Alkylamines

The principles of green chemistry—emphasizing atom economy, use of renewable feedstocks, and avoidance of hazardous reagents—have significantly influenced the design of modern synthetic routes to alkylamines. rsc.org

Catalytic amination of alcohols is a prime example of a green synthetic method. magtech.com.cnepa.gov Alcohols are often readily available and less toxic than alkyl halides, and the reaction generates water as the only stoichiometric byproduct, leading to a high atom economy. magtech.com.cn The development of heterogeneous catalysts, including those based on nickel, copper, palladium, and iron, allows for easier separation and recycling, further enhancing the sustainability of the process. magtech.com.cnepa.gov

The "hydrogen borrowing" strategy is inherently green. rug.nlrsc.org It avoids the pre-activation of alcohols and the use of external oxidants or reductants, minimizing waste. manchester.ac.uk The application of this methodology to biomass-derived alcohols and amines represents a significant step towards creating sustainable pathways for chemical synthesis from renewable resources. rug.nlrsc.org The use of earth-abundant, non-noble metal catalysts, such as those based on manganese and iron, is a key area of research to replace expensive and less abundant precious metals like ruthenium and iridium. rsc.org For example, manganese pincer complexes have been successfully used for the selective N-alkylation of amines with alcohols. rsc.org

Advances in reductive amination have also focused on improving its environmental credentials. rsc.org A major goal is to replace stoichiometric hydride reagents (like borohydrides), which have poor atom economy, with catalytic molecular hydrogen. manchester.ac.ukrsc.org The development of efficient homogeneous and heterogeneous catalysts is crucial for these processes, which couple carbonyl compounds with amines or nitro compounds in the presence of H₂. rsc.org An alternative green approach involves using paraformaldehyde as both a methylation agent and a reducing agent in the presence of a reusable iron oxide nanocatalyst, which circumvents the need for high-pressure hydrogen or toxic methylating agents like methyl iodide. nih.gov

One-pot syntheses and the use of environmentally benign solvents are also central to green protocols. For example, a one-pot method for synthesizing N-alkyloxaziridines from N-alkylamines and aldehydes has been developed using a hydrogen peroxide/dimethyl carbonate system, which is considered a green oxidant system. researchgate.netrsc.org Reductive aminations have also been shown to proceed smoothly in water within nanomicelles, eliminating the need for volatile organic solvents. organic-chemistry.org

The table below highlights key features of green and efficient synthetic protocols for alkylamines.

Table 2: Comparison of Green Synthetic Protocols for Alkylamines

Protocol Key Principle Catalyst Examples Environmental/Efficiency Benefits
Catalytic Alcohol Amination Direct C-N bond formation using alcohols. magtech.com.cn Heterogeneous Ni, Cu, Pd, Fe catalysts. magtech.com.cn High atom economy, water as the sole byproduct, catalyst recyclability. magtech.com.cnepa.gov
"Hydrogen Borrowing" Redox-neutral cascade using alcohols. manchester.ac.uk Homogeneous Ru, Ir, Mn, Fe complexes. rsc.org No external oxidants/reductants needed, potential use of biomass-derived feedstocks. rug.nlrsc.org
Catalytic Reductive Amination Use of H₂ as the terminal reductant. rsc.org Homogeneous and heterogeneous catalysts (e.g., Fe₂O₃). rsc.orgnih.gov Avoids stoichiometric waste, high step economy, use of a clean reductant. nih.gov
One-Pot Synthesis in Green Solvents Combining reaction steps and using benign media. researchgate.netorganic-chemistry.org Various, including phase-transfer catalysts in water. organic-chemistry.org Reduced energy consumption, simplified workup, minimized solvent waste. researchgate.netorganic-chemistry.org

Mechanistic Studies of N-Alkylation Reactions

N-alkylation is a fundamental transformation for amines, and in the case of secondary amines like this compound, it leads to the formation of tertiary amines. organic-chemistry.org This process involves the introduction of an alkyl group onto the nitrogen atom. ontosight.ai Traditional methods often utilize alkyl halides, but these can lead to the formation of quaternary ammonium salts and produce salt byproducts. wikipedia.org Modern, more atom-economical methods have been developed, such as the "borrowing hydrogen" methodology. organic-chemistry.orgrsc.org

The borrowing hydrogen (BH) or hydrogen autotransfer strategy is a powerful one-pot process for the N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. rsc.org This method is considered environmentally benign and highly atom-economical. rsc.orgorganic-chemistry.org The general mechanism, often catalyzed by transition metal complexes (e.g., ruthenium, iron, cobalt), involves a sequence of oxidation, condensation, and reduction steps. rsc.orgresearchgate.net

The catalytic cycle typically begins with the metal catalyst "borrowing" hydrogen from the alcohol to form a metal-hydride species and a transient aldehyde or ketone intermediate. rsc.orgorganic-chemistry.org The secondary amine, this compound, then undergoes condensation with this in-situ generated aldehyde to form an iminium ion. Subsequently, the metal-hydride species transfers the hydrogen back to the iminium ion, reducing it to the N-alkylated tertiary amine and regenerating the active catalyst. rsc.orgorganic-chemistry.org Some studies propose that for secondary amines, the process might involve the formation of a radical intermediate instead of an imine. researchgate.net

Several catalyst systems have been developed for this transformation, including those based on ruthenium, iron, and cobalt. organic-chemistry.orgrsc.org For instance, ruthenium complexes combined with diphosphine ligands have been shown to be effective for the N-alkylation of secondary amines to tertiary amines. organic-chemistry.org Iron-based catalysts are also widely used due to their low toxicity and cost. researchgate.net

An alternative route for N-alkylation involves the use of carboxylic acids or their derivatives, like esters, as the alkylating agents in the presence of a reducing agent. csic.esresearchgate.net In these reactions, a carboxamide is often formed as a key intermediate. researchgate.net

One proposed pathway involves the initial formation of a carboxamide from the reaction of the amine with the carboxylic acid derivative. csic.es This amide intermediate is then subsequently reduced to the corresponding tertiary amine. csic.esresearchgate.net For example, a method using tert-butylmagnesium chloride and Red-Al facilitates the direct reductive N-alkylation of amines with carboxylic esters, proceeding through an amide intermediate. researchgate.net Another approach utilizes a ruthenium/triphos complex with molecular hydrogen as the reducing agent to achieve the N-alkylation of amines with carboxylic acids. csic.es In some cases, the reaction can proceed through the reduction of the carboxylic acid to an aldehyde in situ, which then participates in a reductive amination pathway similar to the borrowing hydrogen mechanism. csic.es

Deuterium (B1214612) labeling studies are instrumental in elucidating the mechanisms of N-alkylation reactions. By using deuterated reagents, such as deuterated alcohols or isotopic water, researchers can trace the path of hydrogen (or deuterium) atoms throughout the reaction. nih.govchemrxiv.org

In the context of the borrowing hydrogen mechanism, reacting an amine with a deuterated alcohol (e.g., R-CD₂-OH) would be expected to result in the incorporation of deuterium into the newly formed N-alkyl group of the product. chemrxiv.org This provides strong evidence for the dehydrogenation of the alcohol and the subsequent transfer of hydrogen (deuterium) to the imine intermediate. chemrxiv.orgcardiff.ac.uk For instance, studies on tungsten-catalyzed N-alkylation of amines with deuterated benzyl (B1604629) alcohol showed a mixture of products with varying degrees of deuterium incorporation, suggesting a complex H/D exchange process. chemrxiv.org

Furthermore, photocatalytic methods using isotopic water (D₂O) and deuterated methanol (CD₃OD) have been developed for the controllable deuterium-labeled N-alkylation of amines. nih.gov These studies have helped to confirm that the alcohol is oxidized to an aldehyde intermediate, which then condenses with the amine before being reduced by hydrogen (or deuterium) sourced from the splitting of water. nih.gov

Nucleophilic Reactions Involving the Amine Group

The defining characteristic of the amine group in this compound is the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile. chemguide.co.ukcrunchchemistry.co.uk A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk This nucleophilicity is the basis for many of its characteristic reactions.

This compound, as a secondary amine, can react with various electrophiles. crunchchemistry.co.ukiitk.ac.in Common reactions include:

Reaction with Alkyl Halides: It can undergo nucleophilic substitution with alkyl halides to form tertiary amines. wikipedia.orgiitk.ac.in This reaction can further proceed to form a quaternary ammonium salt if the tertiary amine product reacts with another molecule of the alkyl halide. libretexts.org

Reaction with Acyl Chlorides and Acid Anhydrides: this compound reacts vigorously with acyl chlorides and more slowly with acid anhydrides to form N,N-disubstituted amides. chemguide.co.uklibretexts.org

Reaction with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones in an acid-catalyzed reversible reaction to form enamines. libretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates. Since the secondary amine lacks a second proton on the nitrogen to form an imine, a proton is removed from an adjacent carbon, leading to the formation of a C=C double bond characteristic of an enamine. libretexts.org

The nucleophilicity of amines is influenced by the electronic effects of the groups attached to the nitrogen. Alkyl groups, like the methyl and nonyl groups in this compound, are electron-donating, which increases the electron density on the nitrogen atom, making it a stronger base and a more potent nucleophile compared to ammonia. crunchchemistry.co.uk

Formation and Reactivity of Nitrosamine Derivatives

Secondary amines like this compound can react with nitrosating agents, such as nitrous acid (often generated in situ from nitrites), to form N-nitrosamines. nih.govnih.gov The resulting derivative of this compound is N-nitrosomethylnonylamine.

The formation of N-nitrosamines can occur under specific conditions, for example, in the presence of nitrite (B80452) in acidic environments. nih.gov Certain bacteria have also been shown to be capable of catalyzing the formation of nitrosamines from secondary amines and nitrite. nih.gov

N-nitrosamines are a class of compounds known for their carcinogenic potential in animal studies. nih.govfunpecrp.com.brresearchgate.net Their carcinogenicity is not inherent to the parent molecule but arises from their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.govfunpecrp.com.brnih.gov

The critical first step in the metabolic activation of many N-nitrosamines is the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitrosamino group). acs.orgresearchgate.net For N-nitrosomethylnonylamine, this would involve hydroxylation of either the methyl or the nonyl group at the α-position. This α-hydroxylation is considered the rate-limiting step for the compound to become DNA reactive. acs.org

The resulting α-hydroxy-N-nitrosamine is an unstable intermediate that spontaneously decomposes to yield an aldehyde (e.g., formaldehyde from the hydroxylation of the methyl group) and a reactive diazonium ion. nih.gov This electrophilic diazonium ion is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. nih.govnih.gov

The formation of these DNA adducts is a key event in the initiation of carcinogenesis. nih.govfrontiersin.org If these adducts are not repaired by the cell's DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations. nih.govwikipedia.org An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer. wikipedia.org

Studies on N-nitrosomethylnonylamine in rats have shown that it induces tumors of the liver (hepatocellular carcinomas and cholangiocarcinomas), lungs, and nasal cavity. acs.orgresearchgate.net The genotoxicity of various N-nitrosamines has been demonstrated in tests like the hepatocyte primary culture/DNA-repair test. nih.gov The structural features of a nitrosamine, such as steric hindrance at the α-carbon, can influence its metabolic activation and carcinogenic potency. acs.org

Table of Research Findings on N-Nitrosomethylnonylamine

Study FocusKey FindingImplicationReference
Carcinogenicity in RatsInduces tumors in the liver, lungs, and nasal cavity.Demonstrates organ-specific carcinogenicity. acs.orgresearchgate.net
Metabolic ActivationRequires metabolic activation via α-carbon hydroxylation to exert its carcinogenic effects.Highlights the role of metabolism in toxicity. acs.orgresearchgate.net
Genotoxicity MechanismForms DNA adducts through reactive electrophilic intermediates.Explains the molecular basis of its mutagenic and carcinogenic properties. nih.govnih.gov

Biological Activity and Biomedical Research Perspectives on N Methyl N Nonylamine

Antimicrobial Activity of Alkyl Amines

Alkyl amines, including N-Methyl N-Nonylamine, have demonstrated notable antimicrobial properties. Unlike some related compounds such as alkyl amides, which have limited effects, alkyl amines exhibit broad-spectrum activity, affecting both gram-positive and gram-negative bacteria. nih.govnih.gov Generally, gram-negative bacteria tend to show more resistance to these compounds than gram-positive bacteria. nih.govnih.gov

The antimicrobial efficacy of alkyl amines is closely linked to their chemical structure, particularly the length of the alkyl chain. Research into the structure-activity relationship has revealed that the potency of these compounds is dependent on the number of carbon atoms in the alkyl chain.

Chain Length: The most significant antimicrobial activity is observed in alkyl amines with a chain length of 11 to 15 carbon atoms. nih.govnih.gov Compounds falling within this range demonstrate the highest efficacy against a range of bacteria. For other related antimicrobial compounds like N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, activity also increases with chain length, exhibiting a "cutoff effect" where activity peaks around C14 to C16 before declining. researchgate.netnih.gov

Unsaturation: A unique characteristic of alkyl amines, when compared to other antimicrobial lipids like fatty acids, is the effect of unsaturation. While monounsaturation typically increases the antimicrobial action of fatty acids, it does not enhance the activity of alkyl amine compounds. nih.govnih.gov

The table below summarizes the relationship between alkyl chain length and antimicrobial activity for various alkyl amine-related compounds.

Compound SeriesOptimal Chain Length for ActivityEffect of UnsaturationTarget Organisms
Alkyl Amines C11 - C15 nih.govnih.govMonounsaturation does not increase activity nih.govnih.govGram-positive and Gram-negative bacteria nih.govnih.gov
N-Alkyl Betaines ~C16 researchgate.netnih.govC18 oleyl (unsaturated) derivative shows high activity researchgate.netnih.govStaphylococcus aureus, Escherichia coli nih.gov
N-Alkyl-N,N-Dimethylamine Oxides ~C14 researchgate.netnih.govC18 oleyl (unsaturated) derivative shows high activity researchgate.netnih.govStaphylococcus aureus, Escherichia coli nih.gov

Carcinogenic Potential of N-Nitrosomethyl-n-Nonylamine (NMA-C9) and Related Compounds

N-Nitrosomethyl-n-nonylamine (NMA-C9) is the N-nitroso derivative of this compound. It belongs to the N-nitrosomethyl-n-alkylamines (NMAs) group, which are recognized for their carcinogenic properties. ca.gov These compounds are not intentionally added to products but can form from the reaction of nitrite (B80452) with amine compounds, and have been detected in personal care and cleaning products. ca.govca.gov

Extensive research in animal models has established the carcinogenicity of NMAs. ca.govuwo.ca Studies have been conducted in various species, including rats, hamsters, mice, and guinea pigs, using different routes of exposure. ca.gov

Thirteen different NMA compounds, including those structurally similar to NMA-C9, have been tested, and every one was found to induce tumors in at least one animal species. ca.gov The tumors observed are often rare and affect a wide range of organs. ca.gov

Key Findings from Animal Studies:

In Rats: Observed tumors include those of the nasal cavity, tongue, oropharynx, esophagus, forestomach, kidney, and bladder. ca.gov

In Hamsters: Tumors of the nasal cavity, lung, liver, and bladder have been reported. ca.gov

The consistent and potent carcinogenic activity across multiple species and tissues in animal studies provides strong evidence of the carcinogenic risk posed by this class of compounds. ca.govnih.gov

The carcinogenic effects of NMAs are believed to be mediated through genotoxic mechanisms. ca.gov These compounds cause direct damage to genetic material, leading to mutations that can initiate cancer.

Positive findings from genotoxicity and DNA adduct studies confirm this mechanism. ca.gov All twelve NMAs tested for their ability to alkylate DNA were found to form DNA adducts in rats in vivo. ca.gov Furthermore, eleven NMAs tested for mutagenicity in bacteria were found to be mutagenic. ca.gov N-nitroso compounds are known to form reactive electrophiles that readily react with DNA to create covalent adducts, which, if not repaired, play a central role in carcinogenesis. nih.govmdpi.commdpi.com For instance, a related compound, N-Nitroso-N-methylaniline, has been shown to form an unstable triazene (B1217601) adduct with adenine (B156593) in DNA. nih.gov

The table below summarizes the genotoxic potential of the NMA class of compounds.

Genotoxicity AssayNumber of NMAs TestedResultReference
DNA Adduct Formation (in vivo, rats) 12All positive ca.gov
Bacterial Mutagenicity 11All positive ca.gov
Mammalian Cell Mutagenicity (in vitro) 3All positive ca.gov

N-Nitrosamines like NMA-C9 require metabolic activation to exert their carcinogenic effects. ca.govnih.gov This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes. ca.govnih.govmdpi.com The metabolic process is generally consistent across different NMA compounds and animal species. ca.gov

The key metabolic step is α-hydroxylation, which occurs on the carbon atom adjacent to the nitroso group. researchgate.net This reaction forms an unstable intermediate that spontaneously decomposes to yield a highly reactive electrophile, a diazonium ion. mdpi.comresearchgate.net This ion can then alkylate cellular macromolecules, including DNA, leading to the formation of DNA adducts and initiating the carcinogenic process. nih.govmdpi.com

Several common metabolites have been identified, some of which are themselves genotoxic and carcinogenic. ca.gov

N-nitrososarcosine (Listed under Proposition 65 as causing cancer) ca.gov

Formaldehyde (B43269) (Listed under Proposition 65 as causing cancer) ca.gov

N-nitrosomethyl-3-carboxypropylamine (Genotoxic and induces tumors in animals) ca.gov

4-hydroxy-nitrosomethyl-n-butylamine (Genotoxic and induces tumors in animals) ca.gov

Due to the strong evidence of its carcinogenicity from animal studies, N-Nitrosomethyl-n-nonylamine (NMA-C9) has been subject to regulatory action. ca.govca.gov

On December 26, 2014, the state of California added N-Nitrosomethyl-n-nonylamine to its list of chemicals known to cause cancer, under the Safe Drinking Water and Toxic Enforcement Act of 1986 (Proposition 65). cornell.edulowes.comcirs-ck.com The listing was based on the determination made by the Carcinogen Identification Committee (CIC), acting as the "state's qualified experts," which concluded that the chemical was clearly shown to cause cancer through scientifically valid testing. cirs-ck.com This listing makes NMA-C9 one of over 30 nitrosamines regulated under Proposition 65. nih.gov

Regulatory Details for N-Nitrosomethyl-n-nonylamine:

Listing Authority: California Office of Environmental Health Hazard Assessment (OEHHA)

Regulation: Proposition 65 ca.govca.gov

Basis for Listing: Cancer ca.govca.gov

Listing Mechanism: State's Qualified Experts (SQE) ca.govcirs-ck.com

Effective Date of Listing: December 26, 2014 ca.govcornell.edulowes.com

CAS Number: 75881-19-5 ca.govcornell.edu

Derivatives in Drug Development Research

The incorporation of an N-methyl group into molecules is a significant strategy in drug discovery and development. researchgate.net N-methylated amines are crucial in modulating the biological and pharmaceutical properties of a wide range of molecules. researchgate.net This structural feature is common to a variety of chemically diverse antitumour agents. nih.gov The methylation of amines is a key step in the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. researchgate.netchemrxiv.org The N-methyl moiety can drastically alter parameters such as lipophilicity, which in turn affects a molecule's biological activity and pharmacokinetic profile. researchgate.net Consequently, derivatives of simple N-alkylamines like this compound serve as important building blocks and targets of investigation in medicinal chemistry.

The functionalization of amines through processes like methylation is a fundamental step in the synthesis of pharmaceuticals. researchgate.net this compound and related N-methylated compounds are valuable pharmaceutical intermediates. researchgate.netresearchgate.net The synthesis of N-methylamines has evolved, with methods developed for efficient N-methylation of secondary amines and mono- or dimethylation of primary amines. researchgate.net For instance, the Mannich reaction, a classic method in organic synthesis, utilizes an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen to produce aminomethylated derivatives. nih.gov This reaction has been used to synthesize bioactive aminomethylated 8-hydroxyquinolines, which exhibit a range of pharmacological activities. nih.gov

Furthermore, the development of efficient and environmentally friendly synthesis methods for N-methylamine compounds is an active area of research. chemrxiv.orglookchem.com These methods aim to provide high yields and wide applicability for producing precursors for bioactive molecules. lookchem.com For example, methyl N,O-hydroxylamine linkers have been incorporated onto muramyl dipeptide (MDP), a component of the bacterial cell wall, to create probes for studying host-pathogen interactions. nih.gov This demonstrates how simple N-methylated structures can be used to build complex bioactive probes and potential drug candidates. nih.gov

Derivatives of N-methyl alkylamines are being investigated for a variety of new therapeutic applications. Research into nitrogenous compounds, synthesized from precursors like quinoline (B57606) derivatives and hydrazinyl-triazines, has shown potential for developing new anti-Alzheimer and anti-cancer agents. mdpi.com These explorations often involve in silico studies, such as molecular docking, to predict the interaction of these novel compounds with biological targets like acetylcholinesterase and tubulin. mdpi.com

In the field of neuropharmacology, derivatives such as 4-(O-Benzylphenoxy)-N-methylbutylamine (Bifemelane) have been identified as new psychotropic drugs that inhibit monoamine oxidase (MAO). nih.gov The exploration of such compounds helps in the development of new treatments for neurological and psychiatric disorders. researchgate.netfrontiersin.org The structural diversity of N-methylated compounds allows for the fine-tuning of their biological activity, leading to the discovery of novel therapeutic agents for a wide range of diseases.

The skin's primary function is to act as a barrier, which can make the delivery of topical drugs challenging. researchgate.net Chemical penetration enhancers are substances that temporarily and reversibly diminish the barrier function of the stratum corneum, allowing drugs to pass through more easily. researchgate.netmdpi.com Long-chain alkylamines and their derivatives have been studied for this purpose.

The lipophilicity of a molecule is a key determinant of its ability to partition into and diffuse across the lipid-rich stratum corneum. mdpi.com Derivatives of this compound, due to their amphiphilic nature with a polar amine head and a long nonpolar nonyl tail, can interact with and disrupt the organized lipid structure of the skin barrier. For example, dodecyl N,N-dimethylamino acetate (B1210297) (DDAA) has been developed as a biodegradable permeation enhancer. Studies have also investigated the skin penetration of N-nitroso-N-methyldodecylamine, a derivative of a longer-chain N-methyl alkylamine, from various cosmetic vehicles like emulsions and shampoos. nih.gov The results indicated that while penetration was generally low, it was significantly influenced by the formulation, demonstrating that the vehicle plays a crucial role in the delivery of these compounds through the skin. nih.gov Amide analogues of clofibric acid, another class of enhancers, have been found to be more effective than their ester counterparts of the same carbon chain length. japer.in

The N-methyl group is a common structural feature in a number of anticancer drugs. nih.gov Several classes of N-methyl antitumour agents, including triazines, triazenes, and nitrosoureas, have found clinical application. nih.gov The presence of the N-methyl group is often critical for activity, as compounds with other N-alkyl groups or no substituent are typically inactive. nih.gov

Derivatives incorporating the N-methyl alkylamine structure have been synthesized and evaluated for their cytotoxic effects against cancer cells. For instance, novel quaternary ammonium (B1175870) salts derived from emodin, an anthraquinone, have been synthesized and tested for their anticancer activities in vitro. lookchem.com These compounds were shown to decrease cancer cell viability and induce apoptosis, with evidence suggesting their primary location of action is in the mitochondria. lookchem.com Similarly, various quinoline derivatives have demonstrated cytotoxic activity against different human cancer cell lines, including colorectal carcinoma, neuroblastoma, and leukemia cells. brieflands.com

In a different context, N-nitroso derivatives of N-methyl alkylamines have been studied for their carcinogenic properties. N-Methyl-N-nitroso-nonylamine was found to be mutagenic in Salmonella typhimurium. ca.gov While carcinogenicity is a detrimental effect, these studies provide insight into the powerful biological activity of such derivatives and their interactions with cellular macromolecules like DNA. nih.govca.govmdpi.com Other research has focused on bispidine derivatives, which have been shown to possess strong cytotoxic activity and induce apoptosis in cancer cells, with less sensitivity observed in normal cells. mdpi.com

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, particularly dopamine. nih.govscbt.com Its inhibition is a major therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com A number of derivatives containing an N-methyl moiety have been identified as potent and selective MAO-B inhibitors. nih.govnih.gov

Aliphatic N-propargylamines, such as N-methyl-N-(2-pentyl)propargylamine (M-2-PP), are highly potent, selective, and irreversible MAO-B inhibitors. nih.gov These non-aromatic compounds are structurally distinct from many other MAO-B inhibitors. nih.gov Other classes of compounds, such as N-arylated heliamine derivatives and N-methyl-2-phenylmaleimides, have also been developed and shown to be potent, competitive inhibitors of MAO-B. nih.govnih.gov The inhibitory activity is often dependent on the specific chemical structure, which influences how the molecule binds to the active site of the enzyme. nih.govnih.gov For example, 4-(O-Benzylphenoxy)-N-methylalkylamines show varying potency and selectivity for MAO-A versus MAO-B depending on the length of the alkyl chain. nih.gov

The table below summarizes the inhibitory activity of several N-methyl amine derivatives against MAO-B.

Compound/Derivative ClassTargetInhibition TypePotency (IC₅₀ or Kᵢ)Reference
4-(O-Benzylphenoxy)-N-methylbutylamineMAO-BNoncompetitiveKᵢ = 46.0 µM nih.gov
N-arylated heliamine derivative (4h)MAO-B-IC₅₀ = 1.55 µM nih.gov
N-Methyl-2-phenylmaleimideMAO-BCompetitiveKᵢ = 3.49 µM nih.gov
Pyridazinobenzylpiperidine derivative (S5)MAO-B-IC₅₀ = 0.203 µM mdpi.com
Thiosemicarbazone derivative (2b)MAO-BNoncompetitiveIC₅₀ = 0.042 µM mdpi.com

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant.

The amphiphilic nature of this compound, with its hydrophilic amine head and lipophilic nonyl tail, dictates its interaction with biological membranes and its behavior in emulsions. This structure allows such molecules to interface with both aqueous and lipid environments.

Studies on N-methylated phosphatidylethanolamines (PE) have shown that N-methylation significantly affects the physical properties and structure of lipid bilayers. scilit.com While successive N-methylations cause only small decreases in the gel-to-liquid-crystalline phase transition temperature, they sharply increase the temperature at which the lipid forms a non-lamellar hexagonal II phase. scilit.com This indicates that the degree of methylation of the amine headgroup can profoundly influence membrane curvature and stability. The ability of N-methylated PE derivatives to support interactions between vesicle surfaces is generally lower than that of unsubstituted PE, a fact attributed to the higher hydrogen bond donating ability of the primary amine. scilit.com

The interaction of these molecules with membranes is also fundamental to their role as percutaneous penetration enhancers. They are thought to increase drug flux by disrupting the highly ordered lipid lamellae of the stratum corneum. mdpi.com Furthermore, N-maleimide-derivatized phospholipids (B1166683) are used specifically to anchor proteins to membranes in experimental systems, though their presence can increase the order (decrease the fluidity) of the lipid bilayer. nih.gov Quaternary ammonium compounds (QACs), which feature a permanently charged nitrogen atom, interact with membranes by replacing stabilizing cations, penetrating the hydrophobic core, and increasing membrane permeability. mdpi.com

In formulations, N-methyl alkylamines can be found in emulsions, such as oil-in-water cosmetic creams. nih.gov Their amphiphilic character allows them to reside at the oil-water interface, stabilizing the emulsion. The vehicle, whether an emulsion or a simple solution, can significantly affect the release and penetration of the active compound. nih.gov

Materials Science and Engineering Applications of N Methyl N Nonylamine

Intercalation Chemistry and Composite Material Formation

The study of intercalation chemistry involves the insertion of a molecule or ion into a layered material, leading to the formation of a composite material with potentially enhanced or novel properties.

N-Nonylamine/PbI2 Composite Materials and Energy Gap Properties

Fullerene Adducts and Derivatives

The functionalization of fullerenes, such as C60, with various organic molecules can lead to the creation of new materials with tailored electronic and physical properties.

Reaction Stoichiometry and Isomer Formation

Detailed studies on the reaction of N-Methyl N-Nonylamine with fullerenes, including the specific reaction stoichiometry and the resulting isomer formation, have not been extensively reported. The addition of amines to fullerenes can proceed through various pathways, and the structure of the amine plays a crucial role in determining the outcome of the reaction. The reactivity of the secondary amine this compound would differ from that of primary amines or amino acids, which have been more commonly studied in the context of fullerene functionalization.

Thermal Stability and Regeneration Studies

Information regarding the thermal stability of adducts formed between this compound and fullerenes, as well as studies on the regeneration of the parent fullerene from these adducts, is not available in published research. Such studies are critical for understanding the durability and potential applications of these materials at elevated temperatures.

Nanomaterial Synthesis and Stabilization

The synthesis of nanomaterials often requires the use of stabilizing agents to control their size, shape, and prevent agglomeration.

The role of this compound in the synthesis and stabilization of nanomaterials has not been a specific focus of reported research. While long-chain amines and other surfactants are commonly employed as stabilizing agents in the synthesis of various nanoparticles, the specific efficacy and utility of this compound for this purpose have not been documented. The balance of the hydrophobic nonyl group and the more polar methylamino group could potentially offer unique stabilizing properties, but experimental evidence is lacking.

Surfactant Systems for Metal Nanoparticles

In the synthesis of metal nanoparticles, controlling particle size, preventing aggregation, and ensuring colloidal stability are critical for achieving desired properties. scispace.comfrontiersin.org Surfactants and capping agents play an essential role in this process by adsorbing to the nanoparticle surface during its formation. researchgate.netmdpi.com this compound, with its amphiphilic character—a polar amine head and a nonpolar nine-carbon tail—is well-suited to act as a capping agent or a component of a surfactant system.

The primary function of a capping agent is to stabilize the nanoparticle by preventing uncontrolled growth and agglomeration. scispace.comfrontiersin.org The lone pair of electrons on the nitrogen atom of this compound can coordinate with the surface of a forming metal nanoparticle. This interaction passivates the surface, while the protruding nonyl chains provide steric hindrance, creating a protective barrier that keeps the particles separated from one another in the colloidal solution. nih.gov The length of the alkyl chain is crucial; it must be long enough to provide an effective steric barrier but not so long as to induce insolubility in the reaction medium.

The choice of capping agent significantly influences the final morphology, size, and even the catalytic properties of the nanoparticles. scispace.com Different classes of capping agents are utilized depending on the desired outcome, including polymers, small ligands, and other surfactants. mdpi.com The use of an alkylamine like this compound can be particularly advantageous in creating nanoparticles that are dispersible in nonpolar organic solvents, a key requirement for applications in catalysis and polymer composites.

Table 1: Comparison of Common Capping Agent Types and Their General Effects

Capping Agent TypeExample(s)Primary Stabilization MechanismTypical Effect on Nanoparticles
PolymersPolyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)Steric HindranceProvides high colloidal stability, can influence crystal growth. scispace.comnih.gov
Small Ligands (Thiols)DodecanethiolCovalent Bonding (e.g., Au-S)Strong surface passivation, forms self-assembled monolayers. frontiersin.org
Surfactants (Quaternary Amines)Cetyltrimethylammonium bromide (CTAB)Electrostatic Repulsion & Steric HindranceActs as a template for anisotropic growth (e.g., nanorods). nih.gov
Alkylamines (Hypothetical) This compound Coordination & Steric Hindrance Provides stability in organic media, controls particle size.
Chelating AgentsEthylenediaminetetraacetic acid (EDTA)Chelation/CoordinationControls size and enhances surface magnetic properties. scispace.com

Surface Functionalization and Derivatization

Surface functionalization is a critical process in materials science used to tailor the surface properties of a material without altering its bulk characteristics. nih.govresearchgate.net Introducing specific chemical groups can modify properties such as wettability, adhesion, biocompatibility, and chemical reactivity. mdpi.com Amination, the process of introducing amine groups onto a surface, is a widely used technique for this purpose. cd-bioparticles.net

This compound can be employed as a derivatizing agent to introduce N-methyl-nonyl groups onto various substrates. This can be achieved through chemical reactions with surface functionalities, such as hydroxyl groups on silica or metal oxides, or carboxylic acid groups on polymers. The secondary amine provides a reactive site for covalent bond formation.

The key benefit of using this compound for surface modification lies in the introduction of its long alkyl chain. This functionalization can dramatically alter the surface energy of the material, typically transforming a hydrophilic surface into a hydrophobic one. This is highly desirable for applications requiring water repellency, corrosion resistance, or compatibility with nonpolar polymer matrices. For instance, alkylamine monolayers have been shown to effectively passivate and protect sensitive 2D materials from environmental degradation. nih.gov The presence of the methyl group on the nitrogen atom can also influence the packing density and conformational order of the resulting organic layer compared to a primary amine.

Table 2: Potential Impact of Surface Functionalization on Material Properties

Original SurfaceFunctionalization AgentExpected Surface GroupPredicted Change in Property
Silica (-OH groups)This compound Si-O-N(CH₃)(C₉H₁₉)Increased hydrophobicity; Lowered surface energy
Polymer (-COOH groups)This compound -C(O)N(CH₃)(C₉H₁₉) (Amide linkage)Increased compatibility with nonpolar polymers; Altered adhesion
Activated CarbonThis compound C-N(CH₃)(C₉H₁₉)Modified adsorptive properties for specific organic molecules
PolyesterEthylenediamine-NH₂Increased wettability and positive charge for improved cell adhesion. nih.gov

Applications in Polymers and Advanced Materials

The integration of functional molecules into polymers is a cornerstone of developing advanced materials with tailored properties. This compound can serve as a valuable building block or additive in polymer science. Its bifunctional nature—a reactive amine and a long alkyl chain—allows for its use in several capacities.

As a monomer or co-monomer, this compound can be incorporated into polymer chains through reactions involving its amine group, such as in the synthesis of polyamides or polyimides. The inclusion of the flexible nonyl side chain would impact the polymer's physical properties by disrupting chain packing, lowering the glass transition temperature (Tg), and increasing solubility in organic solvents. This internal plasticization effect is crucial for designing flexible polymers and elastomers.

Alternatively, this compound can be used as a post-polymerization modification agent. Polymers with reactive side groups (e.g., acid chlorides or epoxides) can be functionalized with the amine to attach the nonyl chains. This approach is used to modify the surface properties of polymer films, fibers, and membranes. For example, functionalizing a polymer surface with this compound could enhance its hydrophobicity for waterproof textile applications or improve its lubricity for low-friction coatings. In the context of hybrid materials, n-alkylamines have been used as surfactants during the sol-gel synthesis of organosilica materials, demonstrating their role in structuring materials at the nanoscale. mdpi.com


Environmental Fate and Ecotoxicological Studies of N Methyl N Nonylamine and Its Analogues

Formation in Consumer Products and Environmental Presence

While specific data on the formation of N-Methyl N-Nonylamine in consumer products is limited, related compounds, N-nitrosomethyl-n-alkylamines (NMAs), can be formed unintentionally in personal care products like shampoos and conditioners, as well as in household cleaning products such as dishwashing liquids. ca.gov These NMAs are not added ingredients but can arise from the chemical reaction of nitrite (B80452) with fatty amine precursors, such as dimethylamine (B145610) oxides, which are used as emulsifiers, detergents, and thickening agents. ca.gov For instance, studies from 1982 detected N-nitrosomethyl-n-dodecylamine (NMA-C12) and N-nitrosomethyl-n-tetradecylamine (NMA-C14) in various liquid dishwashing detergents, household cleaners, shampoos, and hair treatments. ca.gov

The presence of related amine compounds has been confirmed in indoor environments. A qualitative analysis of household dust detected various man-made chemicals, including N-Methyl-N-benzyldodecyl-1-amine, indicating that consumer products can be a source of these compounds in the home. greenpeace.to Given that cationic surfactants are utilized in a wide array of consumer products and industrial processes, their release into the environment is a significant concern. nih.govacs.org

Environmental Distribution and Persistence

The environmental distribution of this compound and its analogues is largely governed by their strong sorptive properties. acs.org As cationic surfactants, these molecules possess a hydrophobic tail and a positively charged amine group, giving them a strong affinity for various environmental materials, including dissolved humic acids, suspended clay particles, and bacterial cell walls. acs.org This sorption can influence their distribution across different environmental compartments such as water, soil, and sediment.

For longer-chained alkyl amines, there is a marked tendency to sorb to surfaces. acs.org In experimental aquatic systems, the concentrations of longer-chained substances were observed to be lower than intended in the water column, which was attributed to their strong sorptive properties and potential accumulation on organic matter within the system, such as on filters. acs.org For a related compound, N-methyl-N-nitrosobenzenamine, it is predicted that it would not significantly adsorb to sediment or particulate matter and may volatilize from water surfaces. nih.gov However, the strong affinity of cationic surfactants for phospholipid bilayer membranes suggests a potential for substantial accumulation in aquatic organisms. nih.govacs.org

Biodegradation Pathways and Mechanisms

The composition of volatile organic compounds (VOCs) produced by certain bacteria, such as Bacillus species, can be influenced by environmental parameters like the composition of the medium they grow in. nih.gov While not a direct degradation pathway for this compound, this highlights that microbial activity is a key factor in the transformation of organic compounds in the environment.

Bioaccumulation Potential in Aquatic and Terrestrial Systems

In a tissue distribution study, various alkylamines were analyzed. While data for N-methyl nonylamine (B85610) (an analogue) was not specifically reported, results for the primary amine Nonylamine (P9) and the tertiary amine N,N-dimethylnonylamine (T9) were documented. The study found that for alkylamine bases, accumulation was observed in both external and internal tissues, whereas permanently charged quaternary ammonium (B1175870) compounds accumulated mostly in the gills, suggesting slow systemic uptake for the charged forms. nih.govacs.org The liver was identified as a significant site of accumulation, with liver-to-blood distribution coefficients ranging from 13 to 90 for the tested alkyl amines. nih.gov

The table below presents tissue concentration data for Nonylamine (P9) and N,N-dimethylnonylamine (T9) in rainbow trout after a 7-day exposure, which helps in understanding the potential bioaccumulation behavior of the closely related this compound.

Table 1: Average Tissue Concentrations of Nonylamine (P9) and N,N-dimethylnonylamine (T9) in Rainbow Trout

TissueNonylamine (P9) Conc. (ng g⁻¹ wet weight)N,N-dimethylnonylamine (T9) Conc. (ng g⁻¹ wet weight)
Blood46330
Gills15003700
Liver14006200
Muscle18130
Skin4701800
Data sourced from a study on cationic surfactant tissue distribution in rainbow trout. nih.govacs.org

Biomagnification factors (BMF) determined from dietary uptake studies of other cationic surfactants were found to be low, indicating a low potential for biomagnification through the food web. europa.eu

Ecotoxicity to Non-Target Organisms

While ecotoxicity data specifically for this compound is scarce, studies on its close analogue, n-Nonylamine, provide valuable insights. Aliphatic amines are generally considered to be strong organic bases and can exhibit toxicity to aquatic life. d-nb.info

Ecotoxicological data for n-Nonylamine is available for several non-target aquatic species:

Fish: The 96-hour lethal concentration for 50% of the population (LC50) for the fathead minnow (Pimephales promelas) was determined to be 15 µmolL⁻¹. d-nb.info

Invertebrates: The 48-hour effective concentration for 50% of the population (EC50) for the water flea (Daphnia magna) was 11 µmolL⁻¹. d-nb.info

Additionally, other related amines have shown effects on various organisms. For example, 5-nonylamine, another isomer, demonstrated antifungal activity against the spore germination and mycelial growth of Colletotrichum gloeosporioides. mdpi.com The ecological risk assessment of chemicals like these requires toxicity data from a range of non-target species, including microalgae, cladocerans, and earthworms, to understand their potential impact on different trophic levels in both aquatic and terrestrial ecosystems. nih.gov

Table 2: Ecotoxicity of n-Nonylamine to Aquatic Organisms

OrganismSpeciesEndpointDurationConcentration (µmolL⁻¹)Reference
FishPimephales promelasLC5096 hours15 d-nb.info
InvertebrateDaphnia magnaEC5048 hours11 d-nb.info

Environmental Risk Assessment Methodologies

The environmental risk assessment (ERA) for chemical substances like this compound follows structured, systematic methodologies developed by regulatory agencies to evaluate the potential for adverse ecological effects. researchgate.netepa.gov These frameworks are designed to be phased and tiered, starting with conservative assumptions and progressing to more detailed analysis if a potential risk is identified.

A common approach, such as that outlined by the European Medicines Agency (EMA) for medicinal products, involves a two-phase process:

Phase I: This initial phase estimates the predicted environmental concentration (PEC) of the substance. europa.eu If the PEC is below a specified action limit (e.g., 0.01 µg/L for surface water), the assessment may conclude that the substance is unlikely to pose a risk. europa.eu

Phase II: If the action limit is exceeded, a more detailed assessment is required. Phase II is often divided into tiers (Tier A and Tier B). europa.eu

Tier A involves collecting a base set of data on the substance's environmental fate (e.g., biodegradability) and its effects on representative aquatic organisms (e.g., algae, daphnids, and fish). europa.eu

Tier B is initiated if the initial risk assessment indicates a potential concern, requiring further, more specific testing to refine the predicted no-effect concentration (PNEC) and the PEC. europa.eu

The U.S. Environmental Protection Agency (EPA) outlines a similar three-phase process for ecological risk assessment:

Problem Formulation: This phase defines the goals, selects assessment endpoints, and develops a conceptual model that links stressors to potential ecological effects. epa.gov

Analysis: In this phase, data on exposure and ecological effects are evaluated to characterize the relationship between the stressor and the response in the ecosystem. epa.gov

Risk Characterization: The final phase integrates the exposure and effects data to estimate the ecological risk, including a description of the evidence and the likelihood of adverse effects. epa.gov

These methodologies provide a structured framework for dealing with uncertainty and for making informed, science-based decisions about the management of chemicals released into the environment. researchgate.net

Advanced Analytical and Computational Investigations of N Methyl N Nonylamine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation and analysis of chemical compounds. In the context of N-Methyl N-Nonylamine, these techniques provide critical insights into its molecular structure, functional groups, and behavior in various chemical environments.

Applications of Mass Spectrometry for Reaction Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for analyzing reaction mixtures, identifying products, and elucidating reaction mechanisms involving this compound.

In reaction analysis, MS can be used to monitor the progress of a reaction by identifying the reactants, intermediates, and products in real-time. This is particularly useful for optimizing reaction conditions and understanding the kinetics of a chemical transformation. For instance, in the synthesis of this compound, MS can confirm the formation of the desired product and detect any side products or unreacted starting materials.

One of the key advantages of mass spectrometry is its high sensitivity and selectivity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of chromatography with the detection capabilities of MS, allowing for the analysis of complex mixtures. rsc.org For example, a selective and robust method for the analysis of nine different N-nitrosamines was developed using ultra-high-performance liquid chromatography coupled to a Q-Exactive mass spectrometer. rsc.org This highlights the potential for developing similar methods for the quantitative analysis of reactions involving this compound.

Furthermore, mass spectrometry is crucial in studying the fragmentation patterns of molecules. By analyzing how this compound fragments under specific ionization conditions, detailed structural information can be obtained, which helps in its unambiguous identification. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which aids in determining its elemental composition.

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry, is another technique that finds application in the analysis of amines. IMS separates ions based on their size and shape as they drift through a gas-filled chamber. This technique has been used for the detection of a wide range of organic compounds in the gas phase. researchgate.net In the context of this compound, IMS could be used as a dopant to facilitate the detection of other compounds. For instance, n-nonylamine has been used as a dopant in IMS for the detection of biogenic amines and in clinical diagnostics. mostwiedzy.pl

Chromatographic Methods for Product and Isomer Analysis

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For the analysis of this compound and its isomers, various chromatographic methods are employed to ensure purity and proper identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. In one study, a high-performance liquid chromatographic (HPLC) method was developed for the quantitative, simultaneous determination of E-doxepin, Z-doxepin, E-desmethyldoxepin, and Z-desmethyldoxepin in serum. nih.gov This method utilized a mobile phase containing n-nonylamine, demonstrating the role of long-chain amines in chromatographic separations. nih.gov Such methods can be adapted for the analysis of this compound and its reaction products. The separation of isomers is a significant challenge in chemical analysis. Isomers of this compound, such as other secondary amines with a total of ten carbon atoms, can have very similar physical and chemical properties, making their separation difficult. Ion chromatography (IC) is a powerful technique for separating and quantifying ions, including protonated amines. A developed IC method successfully separated eleven of the most abundant atmospheric alkylamines, including three sets of structural isomers. copernicus.org This demonstrates the capability of IC to provide specificity that is not achievable by mass spectrometry alone. copernicus.org

Supercritical fluid chromatography (SFC) is another technique that can be employed for the separation of stereoisomers. In one instance, SFC was used to isolate specific stereoisomers from a complex mixture containing a possibility of 32 different stereoconfigurations. google.com This was achieved using a combination of Amylose tris [(S)-.alpha.-methylbenzylcarbamate] (AS-H) and Amylose tris (3,5-dimethylphenylcarbamate) (AD-H) columns. google.com

The choice of chromatographic method and conditions, such as the stationary phase, mobile phase composition, and detector, is crucial for achieving the desired separation of this compound from its isomers and other components in a mixture.

Computational Chemistry Approaches

Computational chemistry utilizes computer simulations to solve chemical problems. It has become an indispensable tool in modern chemical research, providing insights that can be difficult or impossible to obtain through experimental methods alone.

Molecular Dynamics Simulations of Alkylamines

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. By simulating the time evolution of a system, MD can provide detailed information about the structure, dynamics, and thermodynamics of materials.

For alkylamines like this compound, MD simulations can be used to investigate their behavior in different environments, such as in aqueous solution or at interfaces. For example, MD simulations have been used to study the structure and dynamics of a series of uncharged and cationic poly(vinyl amine) polymers with different hydrophobic substituents in aqueous solution. nih.gov These simulations revealed that the extent of hydrophobicity of the chemical structure is directly correlated to the size of the polymer chain and that conformational dynamics become slower with an increase in the degree of charge of the chain and the size of the substituent side group. nih.gov

Simulations of N-methylacetamide (NMA), a model for the peptide bond, in water have been carried out to understand the solvation of peptides. researchgate.net These studies utilize fluctuating charge potential models to accurately reproduce the properties of NMA-water interactions. researchgate.net Similar approaches can be applied to this compound to understand its hydration and interactions in biological systems.

Furthermore, MD simulations can be used to study the properties of pure alkylamines and their mixtures. Studies on linear amines from propylamine (B44156) to nonylamine (B85610) using MD simulations have provided insights into the hydrogen bonding and clustering of amine groups. researchgate.net

Quantum Chemical Calculations for Reaction Energetics and Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. These calculations can provide highly accurate information about molecular geometries, reaction energies, and transition states.

For this compound, quantum chemical calculations can be used to predict its stable conformations and to study the energetics of reactions in which it participates. For example, quantum chemical calculations have been instrumental in understanding the reaction mechanisms of synthetic methodologies, allowing researchers to predict unknown reactions and optimize reaction conditions. researchgate.net These methods can estimate reaction pathways, including the energies of transition states and equilibria. researchgate.net

In the context of astrochemistry, state-of-the-art quantum-chemical methodologies have been used to investigate the formation and spectroscopic characteristics of molecules like ethanimine. mdpi.com Such calculations can predict reaction rates and product ratios with high accuracy. mdpi.com

Quantum chemical calculations are also employed to assess the reactivity and stability of various chemical species. For instance, they have been used to understand the activation and deactivation pathways of N-nitrosamines to assess their carcinogenic potential. nih.gov These calculations can reveal differences in the free energy profiles of carcinogenic and non-carcinogenic molecules. nih.gov

The accuracy of quantum chemical calculations depends on the level of theory and the basis set used. Modern computational chemistry software packages, sometimes with GPU acceleration, allow for complex calculations on increasingly large systems, making it feasible to study molecules like this compound with high precision. arxiv.org

Force Field Development and Validation for Amine Systems

A force field in molecular mechanics is a set of parameters for the potential energy function of a system of particles (atoms). The development of accurate force fields is crucial for performing reliable molecular dynamics simulations.

For amine systems, including this compound, specific force fields are needed to accurately model their behavior. Several force fields have been developed for small molecules, such as OPLS-All-Atom (OPLS-AA), the CHARMM General Force Field (CGenFF), and the General AMBER Force Field (GAFF). nih.gov These force fields are parameterized using a combination of quantum mechanical calculations and experimental data to reproduce properties like geometries, vibrational spectra, and condensed-phase properties. nih.gov

The development of a new force field often involves a systematic parameterization procedure. For primary aliphatic amines, a new united-atom (UA) model was proposed that accurately predicts thermodynamic and dynamical properties. arxiv.org This procedure involves fitting the partial charges to the experimental dielectric constant and the Lennard-Jones parameters to the surface tension and liquid density. arxiv.org

Force fields for secondary and tertiary amines have also been developed using the anisotropic united atom (AUA) approach. researchgate.net These force fields are designed to predict the phase equilibrium and transport properties of these amines. The transferability of such force fields is tested against a wide range of amine molecules, including linear and branched structures. researchgate.net

Validation of a force field is a critical step and involves comparing the results of simulations with experimental data. For organic molecular crystals, the performance of different force fields in reproducing structural and dynamic aspects has been compared. rsc.org While molecular and crystal structures are generally well-reproduced, some dynamic properties can be underestimated. rsc.org Therefore, it is important to validate the force field against as many experimental quantities as possible before using it for predictive studies. rsc.org

Theoretical Studies of Bonding and Non-covalent Interactions

Theoretical and computational chemistry provide powerful tools for investigating the intricate details of molecular structure and interactions at a subatomic level. theses.cz For this compound, these studies focus on elucidating the nature of its covalent bonds, electron density distribution, and the non-covalent forces that govern its behavior and interactions with other molecules.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to analyze the molecule's electronic structure. theses.czmdpi.com These methods can determine key geometric parameters like the C-N bond lengths and angles, which for aliphatic amines are typically around 1.47 Å. mdpi.com Protonation of the amine group, a common process in aqueous environments, is predicted to lengthen the C-N bond. mdpi.com Furthermore, quantum calculations can map the molecule's electrostatic potential, revealing the electron-rich nitrogen atom as a primary site for electrophilic attack and hydrogen bonding.

A critical aspect of understanding this compound is the analysis of its non-covalent interactions. These forces, though weaker than covalent bonds, are crucial in dictating the substance's physical properties and how it interacts with its environment. researchgate.netgatech.edu The molecule exhibits two main types of non-covalent interactions:

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, and the nitrogen lone pair can act as a hydrogen bond acceptor. nih.gov

Van der Waals Forces: The long, flexible nine-carbon (nonyl) chain gives rise to significant dispersion forces, a type of van der Waals interaction.

The table below summarizes the theoretical approaches used to study molecules like this compound and the specific insights they provide.

Theoretical MethodInvestigated PropertiesInsights Gained for this compound
Quantum Chemistry (DFT, MP2) Bond lengths, bond angles, electron density, electrostatic potential. mdpi.comProvides fundamental geometric and electronic structure; identifies the nitrogen atom as the reactive center. mdpi.com
Non-Covalent Interaction (NCI) Analysis Hydrogen bonding, van der Waals forces, steric hindrance. beilstein-journals.orgchemrxiv.orgElucidates the balance between weaker hydrogen bonding at the amine head and dominant dispersion forces from the nonyl tail.
Natural Bond Orbital (NBO) Analysis Donor-acceptor interactions, hyperconjugation, orbital occupancies. wisc.edunih.govReveals delocalization of the nitrogen lone pair, contributing to molecular stability and influencing reactivity. uni-muenchen.de
Frontier Molecular Orbital (FMO) Theory HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.comHelps predict chemical reactivity; the HOMO on the nitrogen atom indicates its nucleophilic character.

In Silico Modeling of Chemical Processes and Environmental Behavior

In silico modeling uses computer simulations to predict the outcomes of chemical processes and the fate of substances in the environment, offering a rapid and cost-effective alternative to extensive experimental testing. ecetoc.orgicm.edu.pl

Modeling of Chemical Processes

The chemical reactivity and degradation of this compound can be effectively modeled to predict its stability and potential transformation products. A key degradation pathway for amines is oxidative degradation. acs.orgnih.gov Predictive models have shown that secondary amines can exhibit higher degradation rates compared to primary and tertiary amines, though long alkyl chains can decrease this rate due to steric hindrance and electronic effects. acs.orgnih.govnih.gov

In silico software programs can predict degradation pathways based on a knowledge base of chemical reactions. acs.orgfreethinktech.comjst.go.jpresearchgate.net For this compound, likely degradation mechanisms that can be modeled include:

Oxidation: The process often begins with the formation of a radical cation at the nitrogen atom, followed by reactions at the adjacent carbon atoms. acs.org Metabolic α-carbon hydroxylation is a well-established activation pathway for related compounds like N-nitrosamines. acs.org

N-dealkylation: The removal of the methyl or nonyl group is a common metabolic pathway for secondary and tertiary amines.

Nitrosation: In the presence of nitrous acid, secondary amines can form N-nitrosamines, a process that can be modeled to assess risk. freethinktech.com

Kinetic models can further simulate the speed of these reactions under various conditions, predicting the concentration of reactants and products over time. researchgate.netacs.org

Modeled ProcessPotential ProductsModeling Approach
Oxidative Degradation Aldehydes, smaller amines, amidesKnowledge-based pathway prediction (e.g., Zeneth). acs.orgresearchgate.net
Metabolic N-Dealkylation Nonylamine, formaldehyde (B43269), N-methylamineQuantitative Structure-Property Relationship (QSPR) models, metabolic pathway simulators. acs.orgnih.gov
Nitrosation N-Nitrosomethyl-n-nonylamineReaction mechanism and kinetic modeling. freethinktech.com

Modeling of Environmental Behavior

The environmental fate of this compound is largely dictated by its physical and chemical properties, which can be calculated and used as inputs for predictive models. researchgate.netbiorxiv.org Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical link between a chemical's structure and its environmental distribution and toxicity. dmu.dkresearchgate.netnih.gov

Key molecular descriptors for this compound are computed to feed these models.

Computed PropertyValueReferenceEnvironmental Significance
Molecular Weight157.30 g/mol nih.govInfluences diffusion and transport rates.
XLogP3 (Octanol-Water Partition Coefficient)4.5 nih.govIndicates high hydrophobicity and a strong tendency to sorb to organic matter, soil, and sediment, and to bioaccumulate. canada.ca
Hydrogen Bond Donor Count1 nih.govAbility to form hydrogen bonds with environmental matrices (e.g., water, organic matter).
Hydrogen Bond Acceptor Count1 nih.govAbility to form hydrogen bonds with environmental matrices.
Rotatable Bond Count8 nih.govRelates to molecular flexibility and the ability to conform to biological receptors or soil matrices.

The high XLogP3 value is particularly significant, suggesting that when released into an aquatic environment, this compound will predominantly partition from the water column into sediment and biota. canada.ca Fugacity models, which predict the distribution of chemicals across different environmental compartments (air, water, soil, sediment), can use these properties to estimate environmental concentrations. copernicus.org Due to its low vapor pressure and ionic nature at typical environmental pH, it is not expected to be volatile or undergo long-range atmospheric transport. canada.ca Instead, its release into water systems would likely lead to rapid sorption to suspended solids and sludge in wastewater treatment facilities. canada.ca

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.